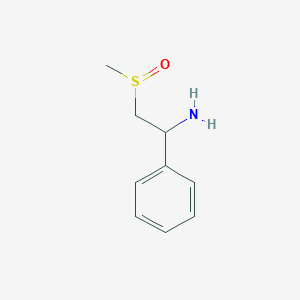

2-Methanesulfinyl-1-phenylethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is described in the research, where the reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with primary amines, including amino acid esters, results in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of configuration. Secondary cyclic amines also react to give corresponding substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form .

Molecular Structure Analysis

The molecular structure of 1-(2-pyridinyl)ethylamines is characterized by the presence of a pyridinyl group attached to an ethylamine. The stereochemistry is crucial, as the synthesis method described allows for the control of the chiral center, resulting in either (S)- or (R)-enantiomers. The research does not directly discuss this compound, but the principles of stereochemistry and substitution reactions are relevant for understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The Friedel–Crafts-type alkylation is a relevant chemical reaction where bromodifluoro(phenylsulfanyl)methane undergoes alkylation through α-fluorocarbocations with activated aromatic compounds, yielding thioesters and/or benzophenones. This methodology has been applied to the synthesis of naturally occurring xanthone derivatives. Although this reaction does not directly involve this compound, it provides insight into the types of chemical reactions that phenylsulfanyl-containing compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-bis(phenylsulfinyl) methane and 1,2-bis(phenylsulfinyl) ethane have been studied through the synthesis and characterization of their transition metal complexes. Infrared and visible-uv diffuse reflectance spectroscopy were used to determine bond type and ligand field parameters. The research found no significant differences in the properties of complexes of the meso and racemic forms of the ligands. This suggests that the sulfinyl group's influence on the physical and chemical properties is consistent across different stereochemical forms .

Applications De Recherche Scientifique

Reductive Deamination

2-Methanesulfinyl-1-phenylethan-1-amine is involved in the process of reductive deamination (hydrodeamination) of aromatic amines. This process is carried out via the amination of corresponding arylamine methanesulfonamides under alkaline conditions, leading to high yield products compatible with various functional groups (Wang & Guziec, 2001).

Nucleophilic Substitution Reactions

The compound plays a role in nucleophilic substitution reactions at sulfur in sulfinyl derivatives. Studies using Hartree-Fock, MP2, and DFT computations reveal that these reactions predominantly follow an addition-elimination mechanism with triple-well potential energy surfaces (Norton, Bachrach, & Hayes, 2005).

Stereospecific Substitutions

This compound is utilized in stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method is applicable to both primary and secondary cyclic amines, yielding products in excellent yields and achieving stereochemically pure forms of complex ligands (Uenishi et al., 2004).

Site-Selective Deuteration

The compound is used in a co-catalyzed hydrogen-deuterium exchange method for the site-selective introduction of deuterium at the α-position of enals. The process is operationally simple, achieves high yielding and high-level deuterium incorporation, and is applicable to structurally diverse aromatic-derived enals and dienals (Qian et al., 2022).

Chemical Kinetics

The kinetics of elimination reactions of 1,2‐diphenyl ethyl substrates, including methanesulfonic acid from 1,2-diphenylethylmethane sulfonate, are studied using this compound. The reaction demonstrates a shift from unimolecular to bimolecular processes in the presence of strong bases (Kumar & Balachandran, 2008).

Hydroxyl-Radical-Induced Oxidation

This compound participates in hydroxyl-radical-induced oxidation processes. The compound reacts with hydroxyl radicals, leading to the formation of methanesulfonic acid and other products through complex chain reactions involving oxidation and disproportionation of methanesulfonyl radicals (Flyunt et al., 2001).

Propriétés

IUPAC Name |

2-methylsulfinyl-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQCUGXQYRHLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)